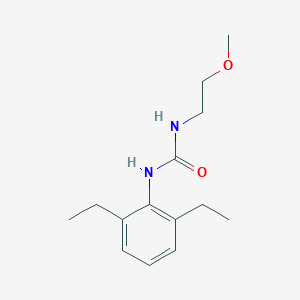
N-(2,6-Diethylphenyl)-N'-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a phenyl ring substituted with diethyl groups and a methoxyethyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization or chromatography might be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a pharmaceutical agent.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N’-methoxyethylurea: Similar structure but lacks the diethyl groups on the phenyl ring.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)urea: Similar structure but with methyl groups instead of ethyl groups.
N-(2,6-Diethylphenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a methoxyethyl group.
Uniqueness
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxyethyl group
Eigenschaften
CAS-Nummer |
59759-17-0 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
1-(2,6-diethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H22N2O2/c1-4-11-7-6-8-12(5-2)13(11)16-14(17)15-9-10-18-3/h6-8H,4-5,9-10H2,1-3H3,(H2,15,16,17) |
InChI-Schlüssel |
SABQIQXRJXKJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


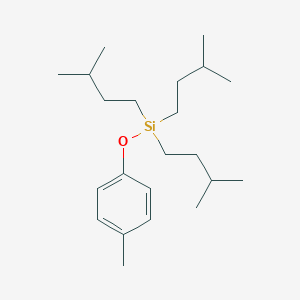
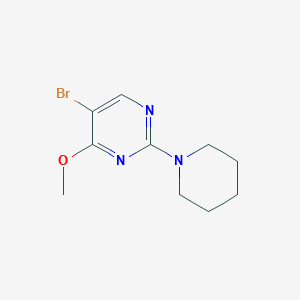
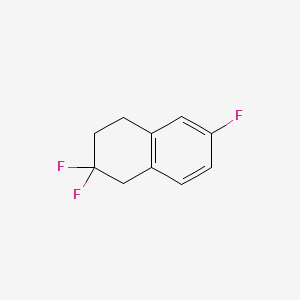
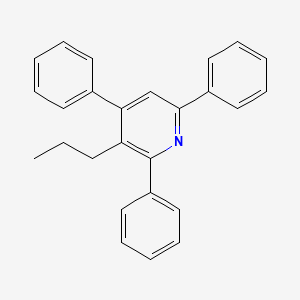
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
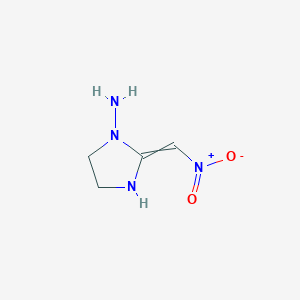
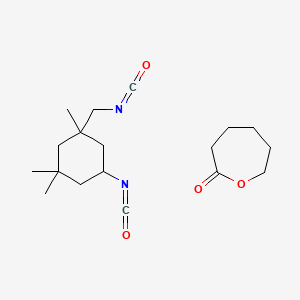
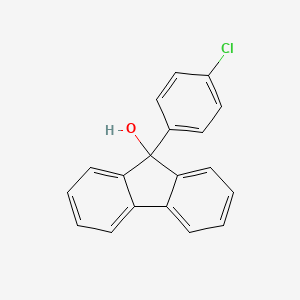
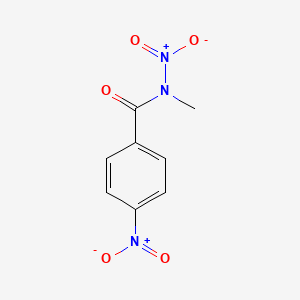
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

